7-(2-Hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol
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Overview
Description
4beta,12-dihydroxyguaian-6,10-diene is a natural terpene isolated from the rhizomes of Alisma orientale . This compound belongs to the guaiane class of sesquiterpenes and is known for its aromatic properties and biological activity . It has a molecular formula of C15H24O2 and a molecular weight of 236.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4beta,12-dihydroxyguaian-6,10-diene is primarily isolated from natural sources, specifically the rhizomes of Alisma orientale . The isolation process involves extraction and purification techniques such as solvent extraction, chromatography, and crystallization .
Industrial Production Methods
Currently, there are no widely established industrial production methods for synthesizing 4beta,12-dihydroxyguaian-6,10-diene. The compound is mainly obtained through natural extraction processes .
Chemical Reactions Analysis
Types of Reactions
4beta,12-dihydroxyguaian-6,10-diene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4beta,12-dihydroxyguaian-6,10-diene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4beta,12-dihydroxyguaian-6,10-diene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and signaling pathways related to inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4beta,12-dihydroxyguaian-6,10-diene include:
- Alisol B 23-acetate
- Alisol B
- Alismol
- 10-O-methyl-alismoxide
- Alismoxide
- 11-deoxyalisol C
- 13beta,17beta-epoxyalisol B 23-acetate
- Alisol C 23-acetate
- Alisolide
- 16beta-methoxyalisol B
Uniqueness
What sets 4beta,12-dihydroxyguaian-6,10-diene apart from these similar compounds is its unique combination of hydroxyl groups at the 4beta and 12 positions, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol |
InChI |
InChI=1S/C15H24O2/c1-10-5-6-11(14(2,3)16)9-13-12(10)7-8-15(13,4)17/h9,12-13,16-17H,1,5-8H2,2-4H3 |
InChI Key |
SYQJVLQILKBDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C1C=C(CCC2=C)C(C)(C)O)O |
Origin of Product |
United States |
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